Scyliorhinin I

Descripción

Propiedades

IUPAC Name |

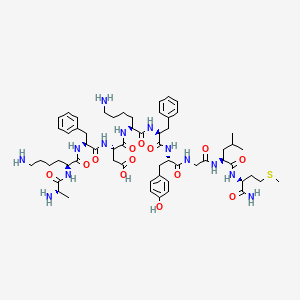

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H87N13O13S/c1-35(2)29-44(56(82)66-41(51(63)77)25-28-86-4)65-49(74)34-64-53(79)45(32-39-21-23-40(73)24-22-39)69-57(83)46(30-37-15-7-5-8-16-37)71-55(81)43(20-12-14-27-61)68-59(85)48(33-50(75)76)72-58(84)47(31-38-17-9-6-10-18-38)70-54(80)42(19-11-13-26-60)67-52(78)36(3)62/h5-10,15-18,21-24,35-36,41-48,73H,11-14,19-20,25-34,60-62H2,1-4H3,(H2,63,77)(H,64,79)(H,65,74)(H,66,82)(H,67,78)(H,68,85)(H,69,83)(H,70,80)(H,71,81)(H,72,84)(H,75,76)/t36-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFZLJJVGIYLDA-SRYPMHJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H87N13O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103425-21-4 | |

| Record name | Scyliorhinin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Scyliorhinin I: A Technical Overview of its Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Scyliorhinin I is a decapeptide belonging to the tachykinin family, a group of neuropeptides that share a common C-terminal sequence.[1][2] Originally isolated from the gut of the dogfish shark, Scyliorhinus canicula, this peptide has garnered significant interest due to its unique receptor affinity profile and potent biological activities.[1][3] This document provides an in-depth guide to the amino acid sequence, three-dimensional structure, experimental characterization, and signaling pathways of this compound.

Amino Acid Sequence and Physicochemical Properties

This compound is a linear decapeptide with an amidated C-terminus, a characteristic feature of many bioactive peptides.[3] The primary structure and key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ (AKFDKFYGLM-NH₂) | |

| Number of Residues | 10 | |

| Molecular Formula | C₅₉H₈₇N₁₃O₁₃S | |

| Average Molecular Weight | 1218.49 Da | |

| UniProt Accession | P08608 | |

| Organism of Origin | Scyliorhinus canicula (Small-spotted catshark) |

Three-Dimensional Structure

The three-dimensional structure of this compound in a membrane-mimicking environment (sodium dodecyl sulfate micelles) has been determined using nuclear magnetic resonance (NMR) spectroscopy. The structure is available in the Protein Data Bank (PDB).

| Property | Value | Reference(s) |

| PDB ID | 2NOU | |

| Method | Solution NMR | |

| Environment | SDS Micelles | |

| Structural Features | The peptide adopts an alpha-helical conformation in the C-terminal region when interacting with the membrane environment. |

The membrane-induced structure is crucial for its biological function, as it represents the conformation the peptide likely adopts when approaching and binding to its G-protein coupled receptors embedded in the cell membrane.

Experimental Protocols

The characterization of this compound involves several key experimental procedures, from its initial synthesis to the determination of its structure and biological function.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound and its analogs for research purposes.

Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: An appropriate resin (e.g., Rink Amide resin) is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Deprotection: The N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Met-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence (Leu, Gly, Tyr, etc.) until the full decapeptide is assembled on the resin.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid (Alanine) is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Structure Determination by NMR Spectroscopy

The three-dimensional structure of this compound was elucidated using 2D-¹H NMR spectroscopy.

Protocol: NMR Structural Analysis

-

Sample Preparation: The purified this compound peptide is dissolved in a buffered solution containing SDS micelles to mimic a cell membrane environment. Deuterated water (D₂O) is often used as the solvent.

-

NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer.

-

TOCSY (Total Correlation Spectroscopy): Used to identify protons belonging to the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's fold. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons.

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure coupling constants, which can provide information on dihedral angles.

-

-

Resonance Assignment: The collected spectra are analyzed to assign every proton signal to a specific proton in the peptide sequence.

-

Constraint Generation:

-

Distance Constraints: Interproton distances are derived from the NOESY spectra.

-

Dihedral Angle Constraints: Torsion angles (phi, psi) are estimated from coupling constants measured in the DQF-COSY spectra.

-

-

Structure Calculation: The experimental constraints are used as input for structure calculation software (e.g., DYANA, CYANA, or XPLOR-NIH). The software generates a family of structures that satisfy these constraints through simulated annealing or similar molecular dynamics algorithms.

-

Structure Validation: The resulting ensemble of structures is validated using quality-checking software to assess its agreement with the experimental data and standard protein stereochemistry. The final structure is typically represented as a superposition of the lowest-energy models.

Signaling Pathway and Mechanism of Action

This compound is a member of the tachykinin peptide family and exerts its effects by binding to tachykinin receptors, which are G-protein coupled receptors (GPCRs). It is a potent dual agonist for the NK1 and NK2 receptors, with significantly lower affinity for the NK3 receptor.

Upon binding, this compound induces a conformational change in the receptor, activating associated heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a downstream signaling cascade.

Key Signaling Events:

-

Receptor Activation: this compound binds to the NK1 or NK2 receptor.

-

G-Protein Activation: The receptor activates the Gq/11 protein, causing the exchange of GDP for GTP on the α-subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).

-

Downstream Effects: PKC activation leads to the phosphorylation of numerous target proteins, which can trigger further signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. This ultimately culminates in the activation of transcription factors like NF-κB, leading to changes in gene expression and producing the characteristic physiological responses to tachykinins, such as smooth muscle contraction, vasodilation, and neurogenic inflammation.

Caption: Tachykinin receptor signaling cascade activated by this compound.

References

The Biological Function of Scyliorhinin I in Marine Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyliorhinin I (Scy I) is a tachykinin peptide originally isolated from the intestine of the lesser-spotted dogfish, Scyliorhinus canicula.[1] As a member of the tachykinin family, it shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2, which is crucial for receptor activation.[2] While extensively studied in mammalian systems for its high affinity for both NK1 and NK2 receptors, its physiological role in the marine environment, particularly in the species of its origin, remains an area of active investigation. This technical guide provides a comprehensive overview of the known biological functions of this compound in marine species, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Data Presentation: Quantitative Effects of this compound

The primary quantitative data available for the biological effects of this compound in a marine species comes from studies on the cardiovascular system of the rainbow trout, Oncorhynchus mykiss.

Table 1: Cardiovascular Effects of this compound (0.1 nmol/kg) in Rainbow Trout (Oncorhynchus mykiss)

| Parameter | Initial Response | Sustained Response |

| Coeliac Vascular Resistance | ▼ Decrease (20.5 ± 3.7%) | ▲ Increase (15.3 ± 3.8%) |

| Systemic Vascular Resistance | ▼ Decrease (20.0 ± 1.8%) | Slight Increase |

| Cardiac Output | ▲ Increase (22.1 ± 3.5%) | Slight Decrease |

| Dorsal Aortic Blood Pressure | No significant initial change | ▲ Slight Increase (3.8 ± 0.3 to 4.2 ± 0.3 kPa) |

| Heart Rate | No significant initial change | ▼ Slight Decrease (56.8 ± 5.2 to 52.5 ± 5.6 beats/min) |

Data extracted from Kågström et al., 1994. Values are presented as mean ± S.E.M.

Biological Functions in Marine Species

Cardiovascular Regulation in Teleost Fish

In the rainbow trout, this compound exhibits potent vasoactive properties, inducing a biphasic response in the coeliac artery, which supplies blood to the gastrointestinal tract.[3] An initial vasodilation is followed by a more prolonged vasoconstriction.[3] This is accompanied by a decrease in systemic vascular resistance and a corresponding increase in cardiac output.[3] In contrast, this compound induces a marked vasoconstriction in the somatic vasculature of the perfused tail preparation. These findings suggest a complex role for this compound in the redistribution of blood flow in fish.

Smooth Muscle Contraction

The foundational bioassay for the discovery of this compound was its ability to contract the longitudinal smooth muscle of the guinea pig ileum. While this is a mammalian model, it points to a conserved function of this compound in stimulating smooth muscle contraction. Studies on the digestive tract of the small-spotted catshark (Scyliorhinus canicula) have identified binding sites for tachykinins, including this compound, suggesting a role in regulating gut motility. However, quantitative dose-response data for this effect in dogfish or other marine species are currently unavailable.

Experimental Protocols

In Vivo Cardiovascular Measurements in Rainbow Trout

This protocol is based on the methodology described by Kågström et al. (1994).

-

Animal Preparation: Rainbow trout (Oncorhynchus mykiss) are anesthetized with MS 222. A polyethylene cannula is inserted into the dorsal aorta for drug administration and blood pressure recording.

-

Flow Measurement: Doppler flow probes are placed around the coeliac artery and the dorsal aorta to measure blood flow velocity, which is correlated with blood flow.

-

Data Acquisition: Dorsal aortic blood pressure, heart rate, and blood flow in the coeliac artery and dorsal aorta are continuously recorded.

-

Calculations:

-

Cardiac output is estimated from the dorsal aortic blood flow.

-

Coeliac vascular resistance is calculated as the ratio of dorsal aortic blood pressure to coeliac artery blood flow.

-

Systemic vascular resistance is calculated as the ratio of dorsal aortic blood pressure to cardiac output.

-

-

Drug Administration: this compound is administered as a bolus injection through the dorsal aortic cannula. A recovery period is allowed between injections to prevent tachyphylaxis.

Isolated Smooth Muscle Contraction Assay (General Protocol)

This is a generalized protocol adaptable for marine species like the dogfish.

-

Tissue Preparation: A section of the intestine (e.g., from Scyliorhinus canicula) is excised and placed in a physiological saline solution appropriate for the species. The longitudinal or circular smooth muscle layer is isolated.

-

Organ Bath Setup: The muscle strip is mounted in an organ bath containing the physiological saline, maintained at a constant temperature and aerated. One end of the strip is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: The muscle is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Drug Application: this compound is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

-

Data Recording: The contractile force generated by the muscle strip is recorded. Parameters such as the maximum contraction (Emax) and the effective concentration to produce 50% of the maximal response (EC50) can be determined.

Signaling Pathways

Tachykinins, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs). In vertebrates, three main types of tachykinin receptors are known: NK1, NK2, and NK3. These receptors are typically coupled to Gq/11 proteins.

Binding studies in the dogfish, Scyliorhinus canicula, have identified two distinct tachykinin binding sites in the brain and stomach. One site resembles the mammalian NK1 receptor. The second site, which binds both this compound and Scyliorhinin II with high affinity, does not correspond to any of the known mammalian tachykinin receptors, suggesting the existence of a unique tachykinin receptor in this ancient vertebrate.

The presumed signaling pathway for this compound in marine species, based on the general mechanism of tachykinin receptors, is as follows:

This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca²⁺ and activation of PKC lead to various physiological responses, including smooth muscle contraction.

Conclusion and Future Directions

This compound is a potent tachykinin with demonstrated cardiovascular effects in teleost fish. While its contractile properties on smooth muscle are established, there is a notable lack of quantitative data and detailed mechanistic studies in its native species, the dogfish, as well as in marine invertebrates. The discovery of a unique tachykinin receptor in dogfish that binds this compound opens up exciting avenues for future research. Further investigation into the pharmacology and signaling of this receptor is crucial for a complete understanding of the physiological role of this compound in the marine environment. Such studies will not only enhance our knowledge of comparative endocrinology and physiology but may also provide novel targets for drug development.

References

Scyliorhinin I as a Tachykinin Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyliorhinin I (Scy I) is a decapeptide originally isolated from the intestine of the European common dogfish, Scyliorhinus canicula.[1] It belongs to the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence, Phe-Xaa-Gly-Leu-Met-NH2.[1] Structurally, the amino acid sequence of this compound is Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[1]

This technical guide provides a comprehensive overview of this compound's role as a potent agonist for tachykinin receptors, with a particular focus on its high affinity for the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors and significantly lower affinity for the neurokinin-3 (NK3) receptor.[1] This dual agonism makes this compound a valuable tool for investigating the complex pharmacology of the tachykinin system.

Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily and are implicated in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] The three main subtypes are NK1, NK2, and NK3, with substance P (SP), neurokinin A (NKA), and neurokinin B (NKB) being their respective preferred endogenous ligands.

This guide will delve into the quantitative pharmacology of this compound, provide detailed experimental protocols for its characterization, and illustrate the key signaling pathways it activates.

Quantitative Pharmacology of this compound

This compound exhibits a distinct binding profile, demonstrating high affinity for both NK1 and NK2 receptors, a property not commonly observed with endogenous tachykinins. Its affinity for the NK3 receptor is considerably lower, estimated to be 50 to 250 times less than for NK1 and NK2 receptors.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) |

| NK1 | This compound | Rat submandibular gland | 0.9 |

| NK2 | This compound | Hamster bladder | 2 |

Note: Further research is needed to establish definitive EC50 values for this compound at each of the tachykinin receptor subtypes.

Tachykinin Receptor Signaling Pathways

Activation of tachykinin receptors by agonists such as this compound initiates a cascade of intracellular signaling events. These receptors primarily couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and the activation of downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.

Diagram 1: Tachykinin Receptor Signaling Pathway

Caption: General signaling pathway upon tachykinin receptor activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a tachykinin receptor agonist.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for tachykinin receptors.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the tachykinin receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human NK1 or NK2 receptors).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]Substance P for NK1, [125I]Neurokinin A for NK2), and serial dilutions of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled standard tachykinin agonist.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

This assay measures the functional potency (EC50) of this compound by quantifying the accumulation of inositol phosphates, a downstream product of Gq/G11 activation.

Diagram 3: Inositol Phosphate Accumulation Assay Workflow

Caption: Workflow for an inositol phosphate accumulation assay.

Methodology:

-

Cell Culture and Labeling:

-

Plate cells expressing the tachykinin receptor of interest in multi-well plates.

-

Incubate the cells in inositol-free medium containing [3H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl) for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Extract the soluble inositol phosphates from the cell lysate.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

Quantify the amount of radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the total [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.

-

This high-throughput assay measures the transient increase in intracellular calcium concentration following receptor activation, providing another measure of functional potency.

Diagram 4: Calcium Mobilization Assay Workflow

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the tachykinin receptor of interest in black-walled, clear-bottom 96- or 384-well microplates and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor like probenecid to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading buffer to the cells.

-

Incubate the plate at 37°C for approximately 1 hour to allow for dye uptake and de-esterification.

-

-

Assay and Measurement:

-

Prepare a plate containing serial dilutions of this compound in assay buffer.

-

Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

-

Establish a baseline fluorescence reading for a short period.

-

The instrument then adds the this compound solutions to the cell plate, and fluorescence is continuously monitored to detect the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound stands out as a potent dual agonist of the NK1 and NK2 tachykinin receptors. Its unique pharmacological profile makes it an invaluable research tool for dissecting the physiological and pathological roles of these receptors. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other tachykinin receptor modulators. Further investigation into the precise downstream signaling consequences of its dual receptor activation will continue to enhance our understanding of the complex tachykinin system and may pave the way for the development of novel therapeutics targeting these pathways.

References

Scyliorhinin I Signaling in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyliorhinin I (Scy I) is a linear decapeptide (Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂) originally isolated from the intestine of the European common dogfish, Scyliorhinus canicula. As a member of the tachykinin family of neuropeptides, it is distinguished by its highly conserved C-terminal sequence (Phe-Xaa-Gly-Leu-Met-NH₂). In mammalian systems, this compound is a notable research tool due to its unique receptor affinity profile. It acts as a potent agonist with high affinity for both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, while exhibiting significantly lower affinity for the neurokinin-3 (NK3) receptor.[1] This dual agonism provides a unique avenue for investigating the complex signaling cascades initiated by the concurrent activation of these two major tachykinin receptors in the nervous system.

This document provides an in-depth overview of the known signaling pathways activated by this compound in neuronal cells, presents available quantitative data, details the experimental protocols used to elucidate these pathways, and provides visual diagrams to clarify these complex processes.

Receptor Interaction and Binding Affinity

This compound interacts with tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] Its binding affinity is comparable to that of the primary endogenous ligands for the NK1 receptor (Substance P) and the NK2 receptor (Neurokinin A).[1]

Quantitative Data: Receptor Binding Profile

Quantitative binding data for this compound is sparse in publicly accessible literature. However, competitive binding studies have established a clear qualitative and semi-quantitative profile.[1]

| Ligand | Receptor Target | Affinity (Qualitative) | Affinity (Relative) | Endogenous Ligand for Comparison |

| This compound | NK1 | High | Comparable to Substance P | Substance P (SP) |

| This compound | NK2 | High | Comparable to Neurokinin A | Neurokinin A (NKA) |

| This compound | NK3 | Low | 50–250 times lower than for NK1/NK2 | Neurokinin B (NKB) |

Core Signaling Pathways

Activation of NK1 and NK2 receptors by this compound in neuronal cells initiates multiple intracellular signaling cascades. The primary pathway involves the Gαq protein, leading to calcium mobilization. A secondary pathway, primarily associated with the NK1 receptor, can involve Gαs protein activation and subsequent cAMP production.

Gq/Phospholipase C Pathway

The canonical signaling pathway for both NK1 and NK2 receptors involves their coupling to the Gαq subunit of heterotrimeric G-proteins.

-

PLC Activation: Upon Scy I binding, the activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3]

-

PKC Activation: The increase in both intracellular Ca²⁺ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).

Gs/Adenylyl Cyclase Pathway

While less predominant, evidence suggests that tachykinin receptors, particularly NK1, can also couple to Gαs proteins.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).

-

PKA Activation: cAMP binds to and activates cAMP-dependent Protein Kinase A (PKA).

Downstream Kinase Cascades

Both the Gq and Gs pathways converge on downstream intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

ERK1/2 Phosphorylation: Activated PKC and PKA can, through a series of intermediate kinases, lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK (pERK) is a common downstream readout for tachykinin receptor activation.

Experimental Protocols

The characterization of this compound signaling pathways relies on a suite of established cell-based assays.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium following Gq-coupled receptor activation.

Methodology:

-

Cell Plating: Neuronal cells (e.g., SH-SY5Y, Neuro2A) are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured to form a near-confluent monolayer.

-

Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like FLIPR Calcium Assay Kits). Cells are incubated for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Assay Performance: The plate is placed into a fluorescence plate reader equipped with liquid handling. A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.

-

Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration to determine the EC₅₀ value.

cAMP Accumulation Assay (HTRF)

This assay quantifies changes in intracellular cAMP levels, typically to investigate Gs or Gi coupling. It often uses a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).

Methodology:

-

Cell Stimulation: Neuronal cells are plated and then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with this compound for a defined period (e.g., 30 minutes).

-

Cell Lysis & Detection: A lysis buffer containing the HTRF detection reagents is added directly to the wells. The reagents consist of an anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate) and a cAMP analog labeled with a FRET acceptor (e.g., d2).

-

Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.

-

Signal Reading: After a 1-hour incubation, the plate is read on an HTRF-compatible reader.

-

Low cAMP: The d2-labeled cAMP binds to the antibody, bringing the donor and acceptor into proximity and generating a high FRET signal.

-

High cAMP: Cellular cAMP outcompetes the d2-labeled analog, separating the donor and acceptor and resulting in a low FRET signal.

-

-

Analysis: The signal is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the HTRF ratio to a cAMP concentration, and dose-response curves are plotted to determine EC₅₀.

Western Blot for ERK1/2 Phosphorylation

This technique is used to detect the activation of the MAPK pathway by measuring the phosphorylation state of ERK1/2.

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells and grow to 80-90% confluency. Starve cells (serum-free media) for several hours before stimulating with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to reduce nonspecific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK).

-

Detection: After washing, incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probing: To ensure equal protein loading, the membrane is stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.

-

Analysis: Use densitometry software to quantify the intensity of the pERK and total ERK bands. The ratio of pERK to total ERK is calculated to determine the level of activation.

Conclusion

This compound is a valuable pharmacological tool for the study of tachykinin signaling in neuronal cells. Its dual agonism at NK1 and NK2 receptors triggers robust activation of the Gq/PLC/Ca²⁺ pathway and can also engage the Gs/AC/cAMP cascade. These primary signaling events converge on downstream effectors like the MAPK/ERK pathway, ultimately modulating complex neuronal functions. The experimental protocols detailed herein—calcium mobilization, cAMP measurement, and Western blotting for pERK—form the cornerstone of methodologies used to investigate and characterize the functional consequences of this compound and other tachykinin receptor modulators. Further research, particularly generating more precise quantitative binding and functional data, will continue to refine our understanding of these critical signaling networks.

References

- 1. Membrane-Induced Structure of this compound: A Dual NK1/NK2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

Physiological Effects of Scyliorhinin I Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyliorhinin I (Scy I) is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the intestine of the dogfish Scyliorhinus caniculus. As a member of the tachykinin family, Scy I shares the conserved C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity. Notably, this compound is a potent agonist for both the neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, with a lower affinity for the NK3 receptor. This dual agonism makes it a valuable tool for investigating the complex physiological roles of tachykinin receptor activation. This technical guide provides a comprehensive overview of the physiological effects of this compound administration, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Physiological Effects

The administration of this compound elicits a range of physiological responses, primarily through its interaction with NK1 and NK2 receptors. These effects are most pronounced in smooth muscle tissues and the cardiovascular system.

Gastrointestinal Motility

This compound is a potent stimulator of gastrointestinal smooth muscle contraction. Its effects are mediated through the activation of NK1 and NK2 receptors located on smooth muscle cells and enteric neurons.

Table 1: Effects of Tachykinin Agonists on Gastrointestinal Motility

| Agonist | Preparation | Parameter | Effect | Concentration/Dose |

| Corticotropin-releasing factor (CRF) | Isolated rat colon | Motility Index (% increase) | 28.3 ± 5.5 | 1.4 pmol/L |

| Corticotropin-releasing factor (CRF) | Isolated rat colon | Motility Index (% increase) | 66.9 ± 18.2 | 14.4 pmol/L |

| Corticotropin-releasing factor (CRF) | Isolated rat colon | Motility Index (% increase) | 75.4 ± 27.1 | 144 pmol/L |

| Corticotropin-releasing factor (CRF) | Isolated rat colon | Motility Index (% increase) | 112.5 ± 22.0 | 288 pmol/L |

Note: Data for CRF, a known stimulator of colonic motility, is provided to illustrate typical dose-dependent effects in a relevant experimental model. Specific concentration-response data for this compound on colonic motility was not available in the searched literature.

Cardiovascular Effects

The cardiovascular effects of this compound are complex, arising from its actions on both NK1 and NK2 receptors, which can have opposing effects on blood pressure. Activation of NK1 receptors generally leads to vasodilation and a decrease in blood pressure, while NK2 receptor activation can cause vasoconstriction. The net effect of this compound on blood pressure can therefore depend on the experimental model and conditions.

Table 2: Cardiovascular Effects of Vasoactive Agents in Anesthetized Rats

| Agent | Dose | Effect on Systolic Blood Pressure | Effect on Heart Rate | Animal Model |

| Visnagin | 0.3-5 mg/kg (i.v.) | Dose-related decrease | No significant change | Anesthetized Rat |

| Neferine | 1 mg/kg and 10 mg/kg | Marked decrease | No significant change | Hypertensive Rat |

| Sibutramine | 0.9, 3, or 9 mg/kg (i.p.) | Pressor effects | Tachycardic effects | Conscious Rat |

Note: This table presents data for other vasoactive compounds to provide context for typical cardiovascular studies in rats, as specific quantitative data for this compound was not available in the searched literature. The effects of this compound would be anticipated to be a composite of NK1-mediated vasodilation and potential NK2-mediated vasoconstriction.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the physiological effects of this compound. The following are representative protocols for key in vitro and in vivo experiments.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo method is a classic pharmacological preparation for studying the contractile or relaxant effects of substances on smooth muscle.

Protocol:

-

Tissue Preparation:

-

A male guinea pig (250-350 g) is euthanized by cervical dislocation.

-

The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

The lumen is gently flushed to remove contents.

-

Segments of 2-3 cm are cut and mounted in a 10 mL organ bath containing Krebs-Henseleit solution under a resting tension of 1 g.

-

-

Data Acquisition:

-

Contractile responses are recorded isometrically using a force-displacement transducer connected to a data acquisition system.

-

The tissue is allowed to equilibrate for 60 minutes, with the bathing solution being changed every 15 minutes.

-

-

Concentration-Response Curve:

-

This compound is added to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ to 10⁻⁶ M.

-

The contractile response at each concentration is recorded until a plateau is reached.

-

The results are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine or histamine).

-

EC50 (the concentration that produces 50% of the maximal response) and Emax (maximal effect) values are calculated from the concentration-response curve.

-

In Vivo Cardiovascular Assessment in Anesthetized Rats

This in vivo protocol allows for the measurement of systemic cardiovascular effects of this compound.

Protocol:

-

Animal Preparation:

-

A male Sprague-Dawley rat (300-400 g) is anesthetized with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).

-

The trachea is cannulated to ensure a patent airway.

-

The right carotid artery is cannulated and connected to a pressure transducer for the measurement of arterial blood pressure.

-

The left jugular vein is cannulated for intravenous administration of this compound.

-

Heart rate is derived from the blood pressure waveform.

-

-

Drug Administration and Data Collection:

-

Following a stabilization period of at least 30 minutes, a baseline recording of blood pressure and heart rate is obtained.

-

This compound is administered intravenously at increasing doses.

-

Blood pressure and heart rate are continuously recorded.

-

-

Data Analysis:

-

The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose of this compound.

-

Dose-response curves can be constructed to determine the potency and efficacy of this compound on cardiovascular parameters.

-

Signaling Pathways

This compound exerts its effects by activating G protein-coupled receptors (GPCRs), specifically the NK1 and NK2 receptors. The binding of this compound to these receptors initiates a cascade of intracellular events.

NK1 and NK2 Receptor Signaling Cascade

The primary signaling pathway for both NK1 and NK2 receptors involves the activation of the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG , along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

The subsequent elevation of intracellular calcium and activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and modulation of gene expression.

This compound Signaling Pathway

Experimental Workflow for In Vitro Smooth Muscle Contraction Assay

The following diagram illustrates the typical workflow for assessing the effect of this compound on isolated smooth muscle tissue.

In Vitro Contraction Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of NK1 and NK2 tachykinin receptors. Its primary effects include the potent stimulation of smooth muscle contraction, particularly in the gastrointestinal tract, and complex effects on the cardiovascular system. The underlying mechanism of action involves the activation of the Gq/11-PLC-IP3/DAG signaling cascade, leading to an increase in intracellular calcium. Further research is warranted to fully elucidate the specific quantitative effects of this compound in various physiological and pathological models, which will be crucial for its potential application in drug development.

Scyliorhinin I: A Technical Guide to Gene and Protein Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Scyliorhinin I

This compound is a peptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2. It shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2 characteristic of the tachykinin peptide family. Tachykinins are known to be potent excitatory neurotransmitters and modulators in the central and peripheral nervous systems, and they are also involved in smooth muscle contraction, vasodilation, and inflammatory responses. This compound is notable for its dual agonist activity, exhibiting high affinity for both the mammalian NK1 and NK2 tachykinin receptors.

The this compound Gene

While the protein sequence of this compound is well-established, the specific gene encoding its preproprotein in Scyliorhinus canicula has not been definitively identified and characterized in the current body of scientific literature. However, the genome of the small-spotted catshark has been sequenced, providing a valuable resource for future identification and analysis of the this compound preprotachykinin gene. It is anticipated that, like other tachykinins, this compound is synthesized as a larger precursor protein that undergoes post-translational processing to yield the mature decapeptide.

This compound Protein Expression and Quantification

Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive technique for quantifying peptide concentrations in biological samples. A typical RIA for this compound would involve the following steps:

Experimental Protocol: Radioimmunoassay for this compound

-

Antibody Generation: Production of polyclonal or monoclonal antibodies with high affinity and specificity for this compound. This is a critical and foundational step for the assay's reliability.

-

Radiolabeling: Iodination of a tyrosine residue in this compound with a radioactive isotope, typically Iodine-125 (¹²⁵I), to produce a radiolabeled tracer.

-

Standard Curve Generation: Preparation of a series of standards with known concentrations of unlabeled this compound.

-

Competitive Binding: Incubation of a fixed amount of anti-Scyliorhinin I antibody and ¹²⁵I-labeled this compound with either the standards or the unknown samples. The unlabeled this compound in the samples or standards competes with the radiolabeled tracer for binding to the antibody.

-

Separation of Bound and Free Fractions: Precipitation of the antibody-bound fraction, typically using a secondary antibody and centrifugation.

-

Quantification: Measurement of the radioactivity in the precipitated (bound) fraction using a gamma counter.

-

Data Analysis: Plotting the percentage of bound radioactivity against the concentration of the unlabeled standards to generate a standard curve. The concentration of this compound in the unknown samples is then determined by interpolating their corresponding percentage of bound radioactivity on the standard curve.

The Endogenous Role of Scyliorhinin I in Fish: A Technical Guide

Abstract

Scyliorhinin I (SCY I), a tachykinin peptide first isolated from the intestine of the dogfish Scyliorhinus canicula, plays a significant role in the physiological regulation of fish.[1][2] As a member of the tachykinin family, it is characterized by the conserved C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH2.[3] This technical guide provides an in-depth overview of the endogenous functions of SCY I in fish, with a particular focus on its cardiovascular effects. It includes a summary of quantitative physiological data, detailed experimental protocols for assessing its function, and diagrams of its proposed signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of fish physiology, pharmacology, and comparative endocrinology.

Introduction

Tachykinins are a diverse family of neuropeptides that mediate a broad range of biological effects, including smooth muscle contraction, vasodilation, and neurotransmission.[3] In fish, these peptides are involved in the regulation of the circulatory and gastrointestinal systems.[4] this compound (SCY I) is a decapeptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2. While much of the research on SCY I has been conducted in mammalian systems where it shows high affinity for both NK1 and NK2 tachykinin receptors, its endogenous role in fish is an area of active investigation. This guide will synthesize the current understanding of SCY I's function in its native biological context.

Physiological Role of this compound

The primary characterized endogenous role of SCY I in fish is the regulation of cardiovascular dynamics and smooth muscle contractility.

Cardiovascular Regulation

In fish, SCY I is a potent vasoactive peptide. Studies in the rainbow trout (Oncorhynchus mykiss) have demonstrated that SCY I exerts complex, biphasic effects on the vascular system. It causes an initial vasodilation in the coeliac artery, leading to increased blood flow to the gut, followed by a vasoconstriction. This suggests a role in the physiological reallocation of blood flow, for instance, during feeding or exercise.

Specifically, SCY I induces an initial decrease in both coeliac and total systemic vascular resistance, which results in an increased cardiac output. This is followed by an increase in coeliac vascular resistance, causing a slight elevation in blood pressure. In contrast, in the somatic vasculature of the perfused tail, SCY I produces a pronounced vasoconstriction.

Smooth Muscle Contraction

Tachykinins, including SCY I, are known to cause dose-dependent contraction of gastrointestinal smooth muscles in many fish species. The action can be direct on the smooth muscle cells or indirect through the stimulation of enteric cholinergic and/or serotonergic neurons.

Quantitative Data on the Effects of this compound

The following table summarizes the quantitative data on the cardiovascular effects of a bolus injection of this compound (0.1 nmol/kg body mass) in rainbow trout (Oncorhynchus mykiss), as reported by Kågström, Axelsson, and Holmgren (1994).

| Parameter | Initial Response | Value (Mean ± S.E.M.) | Later Response (approx. 9 min post-injection) | Value (Mean ± S.E.M.) |

| Coeliac Artery Vascular Resistance | Decrease | -20.5 ± 3.7% | Increase | +15.3 ± 3.8% |

| Coeliac Artery Blood Flow | Increase | +23.0 ± 3.6% | Not reported | Not reported |

| Systemic Vascular Resistance | Decrease | -20.0 ± 1.8% | Not reported | Not reported |

| Cardiac Output | Increase | +22.1 ± 3.5% | Not reported | Not reported |

| Dorsal Aortic Blood Pressure | No initial significant change | Not reported | Slight Increase | from 3.8 ± 0.3 to 4.2 ± 0.3 kPa |

| Heart Rate | No initial significant change | Not reported | Slight Decrease | from 56.8 ± 5.2 to 52.5 ± 5.6 beats/min |

| Somatic Vascular Resistance (Perfused Tail) | Increase | +38.5 ± 6.1% | Not applicable | Not applicable |

Signaling Pathway

This compound, like other tachykinins, is believed to exert its effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. While the specific receptor subtypes for SCY I in fish have not been fully characterized, the general tachykinin signaling pathway in vertebrates involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological response, such as smooth muscle contraction or vasodilation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound in fish.

In Vivo Cardiovascular Studies in Rainbow Trout

This protocol is based on the methodology described by Kågström, Axelsson, and Holmgren (1994).

Objective: To measure changes in cardiac output, heart rate, dorsal aortic blood pressure, and coeliac artery blood flow in unanesthetized rainbow trout following the administration of SCY I.

Materials:

-

Rainbow trout (Oncorhynchus mykiss), 900-1300 g

-

MS 222 (tricaine methane sulphonate) for anesthesia

-

Doppler flow probes

-

Cannulas

-

Pressure transducer

-

Chart recorder or digital data acquisition system

-

This compound

-

Saline solution (0.9% NaCl)

Procedure:

-

Animal Preparation:

-

Anesthetize the fish in a solution of MS 222 (120 mg/L).

-

Place the fish on a surgical table and irrigate the gills with aerated water containing a lower concentration of MS 222 (60 mg/L).

-

Implant a Doppler flow probe around the coeliac artery and another around the ventral aorta to measure coeliac blood flow and cardiac output, respectively.

-

Insert a cannula into the dorsal aorta for blood pressure measurement and drug injection.

-

Allow the fish to recover from surgery for at least 24 hours in an opaque experimental tank with circulating, aerated water.

-

-

Data Acquisition:

-

Connect the flow probes to a Doppler flowmeter and the aortic cannula to a pressure transducer.

-

Record all parameters continuously on a chart recorder or a digital data acquisition system.

-

Allow the fish to acclimate to the experimental setup until cardiovascular parameters are stable.

-

-

Drug Administration:

-

Dissolve this compound in saline to the desired concentration.

-

Inject a bolus dose of SCY I (e.g., 0.1 nmol/kg) through the dorsal aortic cannula, followed by a small volume of saline to flush the cannula.

-

-

Data Analysis:

-

Calculate vascular resistance for the coeliac and systemic circuits using the formulas: Resistance = Blood Pressure / Blood Flow.

-

Analyze the percentage change in each parameter from the baseline values before SCY I injection.

-

In Vitro Perfused Tail Preparation

This protocol is also based on the methodology from Kågström, Axelsson, and Holmgren (1994).

Objective: To investigate the direct effect of SCY I on the somatic vasculature of the fish tail.

Materials:

-

Rainbow trout (Oncorhynchus mykiss)

-

MS 222

-

Peristaltic pump

-

Pressure transducer

-

Ringer's solution for fish, containing adrenaline (5x10^-9 mol/L) to mimic physiological conditions

-

This compound

-

Organ bath

Procedure:

-

Tissue Preparation:

-

Sacrifice an anesthetized rainbow trout.

-

Transect the tail and cannulate the caudal artery for inflow and the caudal vein for outflow.

-

-

Perfusion Setup:

-

Place the tail preparation in an organ bath containing saline at an appropriate temperature (e.g., 8-9°C).

-

Connect the inflow cannula to a peristaltic pump that delivers Ringer's solution at a constant flow rate.

-

Connect the inflow line to a pressure transducer to measure perfusion pressure.

-

-

Experimentation:

-

Allow the preparation to stabilize until the perfusion pressure is constant.

-

Inject a bolus of this compound (e.g., 0.1 nmol) into the inflow line.

-

Record the change in perfusion pressure. An increase in pressure at a constant flow rate indicates vasoconstriction.

-

-

Data Analysis:

-

Calculate the change in somatic vascular resistance based on the change in perfusion pressure.

-

Gastrointestinal Smooth Muscle Contraction Assay (Generalized Protocol)

Objective: To measure the contractile effect of SCY I on isolated fish intestinal smooth muscle strips.

Materials:

-

Fish (e.g., rainbow trout, dogfish)

-

Dissection tools

-

Organ bath with aeration

-

Isotonic transducer

-

Ringer's solution for fish

-

This compound

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the fish.

-

Dissect a segment of the intestine (e.g., stomach, ileum).

-

Cut longitudinal or circular smooth muscle strips of a standardized size.

-

-

Assay Setup:

-

Mount the muscle strip in an organ bath containing aerated Ringer's solution at a constant temperature.

-

Connect one end of the strip to a fixed point and the other to an isotonic transducer to measure muscle tension.

-

Apply a small initial tension and allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Ringer's solution.

-

-

Experimentation:

-

Once a stable baseline tension is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

-

Record the change in muscle tension after each addition of SCY I.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction achievable with a standard agonist (e.g., acetylcholine or potassium chloride) or as the absolute change in tension.

-

If a dose-response curve is generated, calculate the EC50 value (the concentration of SCY I that produces 50% of the maximal response).

-

Conclusion and Future Directions

This compound is an important endogenous tachykinin in fish, primarily involved in the regulation of cardiovascular function and smooth muscle contractility. Its biphasic effect on the gastrointestinal vasculature suggests a sophisticated role in managing blood flow distribution. While its physiological effects are being elucidated, further research is required in several key areas. The specific tachykinin receptor subtypes that SCY I interacts with in different fish tissues need to be identified and characterized. Determining the binding affinities of SCY I to these receptors will be crucial for understanding its potency and selectivity. Furthermore, comprehensive dose-response studies for its various physiological effects are needed to fully appreciate its pharmacological profile. Such studies will provide a more complete picture of the endogenous role of this compound and its potential as a target for aquaculture or biomedical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cardiac hemodynamics of the rainbow trout (Oncorhynchus mykiss) using simultaneous Doppler echocardiography and electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Cardiovascular dynamics and adrenergic responses of the rainbow trout in vivo. | Semantic Scholar [semanticscholar.org]

- 4. CARDIOVASCULAR RESPONSES TO this compound AND II IN THE RAINBOW TROUT, ONCORHYNCHUS MYKISS, IN VIVO AND IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Significance of Scyliorhinin I: A Tachykinin Peptide with Dual Receptor Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Scyliorhinin I (Scy I), a decapeptide isolated from the intestine of the European common dogfish (Scyliorhinus canicula), represents a unique member of the tachykinin family of neuropeptides.[1] Its distinct characteristic lies in its high affinity for both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, a feature not commonly observed with other endogenous tachykinins, which typically exhibit a preference for a single receptor subtype.[1] This dual agonism, coupled with a significantly lower affinity for the neurokinin-3 (NK3) receptor, makes this compound a valuable molecular tool for investigating the complex physiology and pharmacology of tachykinin signaling.[1] From an evolutionary perspective, this compound provides a fascinating glimpse into the diversification of peptide-receptor signaling systems. This technical guide delves into the evolutionary context, biochemical properties, and signaling mechanisms of this compound, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Tachykinin Family and the Unique Profile of this compound

The tachykinin family of peptides is an ancient and widely distributed group of signaling molecules found throughout the animal kingdom. These peptides are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. In mammals, the most well-characterized tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which are the preferential endogenous ligands for the NK1, NK2, and NK3 receptors, respectively. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events, primarily through the Gq protein pathway, leading to the mobilization of intracellular calcium.

This compound, with its amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2, conforms to the canonical tachykinin structure.[1] However, its ability to potently activate both NK1 and NK2 receptors sets it apart. Competitive binding studies have demonstrated that this compound is a high-affinity agonist for both mammalian NK1 and NK2 tachykinin receptors, with an affinity comparable to that of the endogenous ligands SP and NKA for their respective receptors.[1] In contrast, its affinity for the NK3 receptor is reduced by 50 to 250 times. This unique pharmacological profile makes this compound an invaluable tool for probing the structure-function relationships of tachykinin receptors and for understanding the physiological consequences of simultaneous NK1 and NK2 receptor activation.

Evolutionary Significance

The presence of a tachykinin peptide with dual receptor specificity in an early vertebrate like the dogfish offers insights into the evolutionary trajectory of this signaling system. The multiple tachykinin genes (TAC) and their corresponding receptors (TACR) found in vertebrates are believed to have arisen from gene duplication events during evolution. It is plausible that this compound represents a more ancestral form of a tachykinin peptide that was less selective for its cognate receptors. The subsequent gene duplications and diversification in higher vertebrates may have led to the evolution of more specialized peptide-receptor pairs, such as SP-NK1, NKA-NK2, and NKB-NK3, allowing for more precise and nuanced physiological regulation.

Studying the interaction of this compound with mammalian receptors provides a model for understanding the molecular basis of receptor selectivity. The structural features of this compound that enable it to bind effectively to both NK1 and NK2 receptors are of significant interest for the design of synthetic ligands with specific agonist or antagonist properties.

Quantitative Data

Table 1: Receptor Binding Affinity of Tachykinins

| Ligand | Receptor | Ki (nM) | Species | Reference |

| This compound | NK1 | High Affinity (Specific value not cited) | Mammalian | |

| This compound | NK2 | High Affinity (Specific value not cited) | Mammalian | |

| This compound | NK3 | Low Affinity (50-250x lower than NK1/NK2) | Mammalian | |

| Substance P (SP) | NK1 | ~0.1-1 | Rat/Human | |

| Neurokinin A (NKA) | NK2 | ~1-10 | Rat/Human | |

| Neurokinin B (NKB) | NK3 | ~1-10 | Rat/Human |

Note: Specific Ki values for this compound were not explicitly found in the searched literature. The table reflects the qualitative descriptions of its affinity.

Table 2: Functional Potency of Tachykinins

| Agonist | Assay | EC50 (nM) | Preparation | Reference |

| This compound | Guinea Pig Ileum Contraction | Not explicitly cited | Guinea Pig | |

| This compound | Calcium Mobilization (CHO cells) | Not explicitly cited | CHO cells | |

| Substance P (SP) | Guinea Pig Ileum Contraction | ~0.1 | Guinea Pig | |

| Neurokinin A (NKA) | Guinea Pig Ileum Contraction | ~1.2 | Guinea Pig | |

| [Sar9]SP sulphone (NK1 agonist) | Guinea Pig Ileum Contraction | ~0.083 | Guinea Pig | |

| [βAla8]NKA-(4-10) (NK2 agonist) | Guinea Pig Ileum Contraction | ~10 | Guinea Pig |

Note: Specific EC50 values for this compound were not explicitly found in the searched literature. The table includes values for other tachykinins for comparative purposes.

Signaling Pathways

Tachykinin receptors, including NK1 and NK2, are members of the G-protein coupled receptor superfamily. The primary signaling pathway activated by these receptors upon agonist binding is the Gαq pathway.

Caption: this compound activates NK1 and NK2 receptors, leading to Gq-mediated PLC activation.

Pathway Description:

-

Receptor Binding: this compound binds to and activates both NK1 and NK2 receptors on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The α-subunit of Gq dissociates and exchanges GDP for GTP.

-

Phospholipase C Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to a variety of downstream cellular responses, including smooth muscle contraction, neurotransmitter release, and regulation of gene expression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of this compound for tachykinin receptors.

Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cultured cells (e.g., CHO or HEK293 cells) stably expressing the tachykinin receptor of interest (NK1, NK2, or NK3).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂, bovine serum albumin, and protease inhibitors) is used for all dilutions and incubations.

-

Incubation: A fixed concentration of a radiolabeled tachykinin ligand (e.g., [³H]-Substance P for NK1 or [¹²⁵I]-Neurokinin A for NK2) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium, a hallmark of NK1 and NK2 receptor activation.

Caption: Workflow for assessing functional activity via a calcium mobilization assay.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the tachykinin receptor of interest are cultured in appropriate media and seeded into multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Compound Addition: this compound, at various concentrations, is added to the wells.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. An increase in intracellular calcium leads to a significant increase in the fluorescence of the dye.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is determined. A dose-response curve is generated by plotting the fluorescence response against the logarithm of the agonist concentration. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated from this curve.

Guinea Pig Ileum Contraction Assay

This classic bioassay measures the contractile response of smooth muscle to this compound, providing a physiological readout of its activity.

Caption: Workflow for measuring smooth muscle contraction using the guinea pig ileum assay.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O₂ / 5% CO₂).

-

Mounting: The ileum segment is mounted in an organ bath containing the physiological salt solution maintained at 37°C. One end is attached to a fixed point, and the other is connected to a force-displacement transducer to record muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate under a small resting tension for a period of time, with regular washing.

-

Compound Addition: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Recording: The contractile responses (either isotonic or isometric) are recorded.

-

Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the this compound concentration. The EC50 value is determined from this curve.

Conclusion

This compound stands out as a pivotal molecule for understanding the tachykinin signaling system. Its dual agonism for NK1 and NK2 receptors provides a unique lens through which to study the evolution of peptide-receptor interactions and the molecular determinants of receptor selectivity. For drug development professionals, this compound serves as a valuable pharmacological tool and a lead structure for the design of novel therapeutics targeting tachykinin receptors. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of this compound and the broader tachykinin system in health and disease. Future research focusing on obtaining precise quantitative data for this compound's interaction with various receptor subtypes will undoubtedly enhance its utility as a research tool and potential therapeutic lead.

References

Methodological & Application

Solid-Phase Synthesis of Scyliorhinin I: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the solid-phase synthesis of Scyliorhinin I (Scy I), a decapeptide of the tachykinin family. The methodology detailed herein utilizes Boc-chemistry on a p-methylbenzhydrylamine (MBHA) resin. This protocol is intended to serve as a practical guide for researchers in peptide chemistry and drug development, offering a step-by-step workflow from resin preparation to final peptide purification and characterization.

Introduction